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molecular formula C7H6BrN3 B1443739 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1228450-58-5

2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B1443739
M. Wt: 212.05 g/mol
InChI Key: GQYLZUNWOJNSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012974B2

Procedure details

To a solution of 5-bromo-3-(3-trimethylsilanyl-prop-1-ynyl)-pyrazin-2-ylamine (1.66 g, 66% purity, 5.84 mmol) in 25 mL of THF was added a solution of tBuOK in THF (1M, 11.7 mL, 11.7 mmol) slowly at RT. The reaction mixture was heated to reflux for 2 days, then cooled to RT, diluted with EtOAc, quenched with H2O, filtered through a pad of celite, and washed with H2O and EtOAc. The organic layer was separated, washed with H2O and brine, dried (MgSO4), and concentrated to give 598 mg of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine as a brown solid (48% yield).
Name
5-bromo-3-(3-trimethylsilanyl-prop-1-ynyl)-pyrazin-2-ylamine
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
11.7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([C:9]#[C:10][CH2:11][Si](C)(C)C)[C:5]([NH2:8])=[N:6][CH:7]=1.C(O[K])(C)(C)C>C1COCC1.CCOC(C)=O>[Br:1][C:2]1[N:3]=[C:4]2[CH:9]=[C:10]([CH3:11])[NH:8][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
5-bromo-3-(3-trimethylsilanyl-prop-1-ynyl)-pyrazin-2-ylamine
Quantity
1.66 g
Type
reactant
Smiles
BrC=1N=C(C(=NC1)N)C#CC[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O[K]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
11.7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
quenched with H2O
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
washed with H2O and EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C2C(=NC1)NC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 598 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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